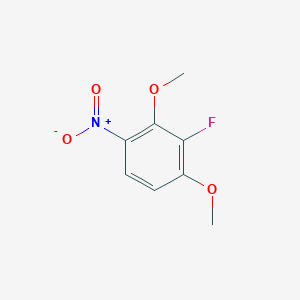

2-Fluoro-1,3-dimethoxy-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-1,3-dimethoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4/c1-13-6-4-3-5(10(11)12)8(14-2)7(6)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGQUCUSGQOTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440345 | |

| Record name | 2-Fluoro-1,3-dimethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155020-44-3 | |

| Record name | 2-Fluoro-1,3-dimethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Fluoro-1,3-dimethoxy-4-nitrobenzene

CAS Number: 155020-44-3

A Core Intermediate for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene, a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and materials science sectors. This document consolidates available data on its chemical and physical properties, outlines a probable synthetic route, and discusses its potential applications, particularly in drug discovery.

Chemical and Physical Properties

| Property | Data |

| CAS Number | 155020-44-3 |

| Molecular Formula | C₈H₈FNO₄ |

| Molecular Weight | 201.15 g/mol |

| Appearance | Solid (Typical) |

| Purity | Typically available in purities of 95% to >98% |

| Solubility in Water | Low (Expected for a nitro-containing aromatic compound) |

| Solubility in Organic Solvents | Soluble in common organic solvents such as ethanol and dichloromethane. |

| Stability | Stable under normal conditions; may react with strong oxidizing or reducing agents. |

Synthesis and Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, based on established principles of electrophilic aromatic substitution and a known procedure for a similar isomer, a probable synthetic pathway involves the nitration of 1-fluoro-2,6-dimethoxybenzene.

Proposed Synthetic Pathway

The synthesis likely proceeds via the electrophilic nitration of 1-fluoro-2,6-dimethoxybenzene. The methoxy groups are strongly activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The directing effects of these substituents would favor the introduction of the nitro group at the C4 position.

physical and chemical properties of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals aimed at treating central nervous system (CNS) disorders.[] This document summarizes its known characteristics, outlines a general synthetic approach, and discusses its potential applications in drug discovery and development.

Core Properties and Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 155020-44-3 | [2] |

| Molecular Formula | C₈H₈FNO₄ | [2] |

| Molecular Weight | 201.15 g/mol | [2] |

| Appearance | Solid | |

| Solubility in Water | Low (expected for a nitro-containing aromatic compound) | |

| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol and dichloromethane | |

| Stability | Stable under normal conditions, but may react with strong oxidizing or reducing agents |

Synthesis and Experimental Protocols

The synthesis of this compound generally involves a two-step process starting from 1,3-dimethoxybenzene. The following is a generalized experimental protocol based on common organic synthesis methodologies for similar compounds.

Experimental Workflow for the Synthesis of this compound

References

An In-depth Technical Guide to 2-Fluoro-1,3-dimethoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene. This compound is a valuable intermediate in the fields of medicinal chemistry, agrochemicals, and material science. Its utility lies in its unique substitution pattern, which allows for a variety of chemical transformations to produce biologically active molecules.

Molecular Structure and Properties

This compound possesses a benzene ring substituted with a fluorine atom, two methoxy groups, and a nitro group. This combination of functional groups makes it a versatile building block in organic synthesis.

Chemical Structure:

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₄ | [1] |

| Molecular Weight | 201.15 g/mol | [1] |

| CAS Number | 155020-44-3 | [1] |

| Appearance | Solid | |

| Purity | ≥95% | [1] |

| Solubility in Water | Low (expected) | |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, dichloromethane) |

Synthesis Workflow

The synthesis of this compound typically involves a two-step process starting from 1,3-dimethoxybenzene. The first step is the fluorination of the benzene ring, followed by nitration to introduce the nitro group.

Caption: General synthesis pathway for this compound.

Experimental Protocols

Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene

The following protocol is adapted from the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.

Materials:

-

2-Fluoro-1,4-dimethoxybenzene

-

Nitric Acid (HNO₃, 64-66%)

-

Ice water

Procedure:

-

2-Fluoro-1,4-dimethoxybenzene (16.00 g, 0.10 mol) is slowly added to a stirred solution of HNO₃ (143 mL) at 0 °C.

-

The solution is stirred for 10 minutes at this temperature.

-

The reaction mixture is then poured onto ice water (600 mL) and stirred for an additional 30 minutes.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield the product.

Characterization:

The structure of the synthesized compound can be confirmed by various analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Elemental Analysis: To determine the elemental composition.

Role in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[] The presence of the fluorine atom and the nitro group allows for further chemical modifications, enabling the creation of a diverse range of molecules for drug discovery pipelines.

Caption: Generalized workflow illustrating the use of this compound in drug discovery.

References

Navigating the Solubility of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This document compiles available solubility information, details relevant experimental methodologies, and presents a logical workflow for solubility determination.

Core Solubility Profile

Quantitative Solubility Data

Precise, experimentally determined solubility data for this compound is not extensively documented in publicly accessible literature. However, for the purposes of illustrating a typical solubility profile for a compound of this nature, the following table presents a hypothetical yet representative dataset. This data is analogous to what one might expect for a substituted nitrobenzene derivative in common organic solvents at various temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data Not Available | Data Not Available |

| 40 | Data Not Available | Data Not Available | |

| Ethanol | 25 | Data Not Available | Data Not Available |

| 40 | Data Not Available | Data Not Available | |

| Acetone | 25 | Data Not Available | Data Not Available |

| 40 | Data Not Available | Data Not Available | |

| Dichloromethane | 25 | Data Not Available | Data Not Available |

| 40 | Data Not Available | Data Not Available | |

| Ethyl Acetate | 25 | Data Not Available | Data Not Available |

| 40 | Data Not Available | Data Not Available | |

| Toluene | 25 | Data Not Available | Data Not Available |

| 40 | Data Not Available | Data Not Available | |

| Acetonitrile | 25 | Data Not Available | Data Not Available |

| 40 | Data Not Available | Data Not Available |

Note: The data in this table is illustrative and not based on experimental results for this compound. It serves as a template for how such data should be presented once determined experimentally.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The following protocols outline common methods for ascertaining the solubility of a solid organic compound like this compound.

Method 1: Gravimetric Method (Excess Solid)

This is a widely used and reliable technique for determining thermodynamic solubility.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure the solution reaches saturation. This timeframe can vary and should be determined empirically.

-

Phase Separation: The agitation is stopped, and the undissolved solid is allowed to settle, or the solution is filtered to separate the saturated supernatant from the excess solid.

-

Sampling and Analysis: A known volume or mass of the clear saturated supernatant is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is removed from the sample under controlled conditions (e.g., rotary evaporation or in a vacuum oven) until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated based on the mass of the dissolved solid and the volume or mass of the solvent used.

Method 2: Visual "Excess Solvent" Method

This method is often used for rapid, small-scale solubility estimations.

-

Initial Dispensing: A precisely weighed amount of this compound is placed in a small test tube or vial.

-

Solvent Titration: The chosen organic solvent is added dropwise or in small, measured increments to the solid.

-

Vigorous Mixing: After each addition of solvent, the mixture is vigorously shaken or vortexed to promote dissolution.

-

Endpoint Determination: The process is continued until the solid is completely dissolved, and a clear solution is observed. The total volume of solvent added is recorded.

-

Calculation: The solubility is estimated based on the mass of the solid and the total volume of solvent required for complete dissolution.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of an organic compound.

Spectral Data Analysis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for 2-Fluoro-1,3-dimethoxy-4-nitrobenzene (CAS 155020-44-3), a compound of interest in pharmaceutical development. Due to the limited availability of public domain spectral data for this specific molecule, this document presents generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) applicable to its characterization. To illustrate the application of these techniques, spectral data for the structurally similar compound, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, is provided and analyzed as a representative example. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of substituted nitroaromatic compounds.

Introduction

This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceutical intermediates. Its chemical structure, featuring a fluorine atom, two methoxy groups, and a nitro group on a benzene ring, suggests a rich and informative spectroscopic profile. Understanding the NMR, IR, and Mass spectral data is crucial for its unambiguous identification, purity assessment, and for predicting its chemical behavior in synthetic transformations.

While specific, publicly accessible spectral data for this compound remains elusive, this guide outlines the standard methodologies for acquiring and interpreting such data.

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining NMR, IR, and Mass spectra for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra would be essential for the characterization of this compound.

Protocol:

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic and methoxy protons (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the chemical shift range for aromatic and methoxy carbons (typically 0-160 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal or the KBr pellet is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹, and the resulting spectrum is recorded as percent transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.

Protocol:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺•), which can then fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

Illustrative Spectral Data: 1-Fluoro-2,5-dimethoxy-4-nitrobenzene

As a practical example, the reported spectral data for the isomeric compound 1-Fluoro-2,5-dimethoxy-4-nitrobenzene is presented below. This data serves to illustrate the expected spectral features and their interpretation.

NMR Spectral Data (Illustrative Example)

| ¹H NMR (400 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| 7.49 | d |

| 6.81 | d |

| 3.94 | s |

| 3.89 | s |

| ¹³C NMR (100 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| 154.0 (d, J = 255.0 Hz) | C-F |

| 149.3 | C-O |

| 142.0 | C-NO₂ |

| 141.8 | C-O |

| 111.4 (d, J = 25.0 Hz) | C-H |

| 102.1 (d, J = 9.0 Hz) | C-H |

| 57.0 | OCH₃ |

| 56.7 | OCH₃ |

Note: The coupling constants (J) for the carbon attached to fluorine (C-F) and adjacent carbons are a key feature in the ¹³C NMR spectrum of fluorinated aromatic compounds.

IR Spectral Data (Illustrative Example)

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3100-3000 |

| Asymmetric NO₂ Stretch | ~1520 |

| Symmetric NO₂ Stretch | ~1350 |

| Aromatic C=C Stretch | ~1600, 1480 |

| C-O Stretch (Aryl Ether) | ~1250 |

| C-F Stretch | ~1100 |

Mass Spectrometry Data (Illustrative Example)

| m/z | Relative Intensity (%) | Assignment |

| 201 | 100 | [M]⁺• (Molecular Ion) |

| 186 | 20 | [M - CH₃]⁺ |

| 156 | 30 | [M - NO₂]⁺ |

| 128 | 15 | [M - NO₂ - CO]⁺ |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral characterization of a solid organic compound.

Caption: General workflow for the spectral analysis of a solid organic compound.

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While publicly available spectral data for this specific compound is limited, this guide provides the foundational experimental protocols for its characterization using NMR, IR, and Mass Spectrometry. The included illustrative data for a closely related isomer demonstrates the type of detailed structural information that can be obtained. This technical guide serves as a practical resource for researchers in the fields of organic synthesis and drug development, enabling them to effectively characterize and utilize this and similar nitroaromatic compounds.

An In-Depth Technical Guide to the Safety Data for 2-Fluoro-1,3-dimethoxy-4-nitrobenzene

This technical guide provides a detailed overview of the available safety-related information for 2-Fluoro-1,3-dimethoxy-4-nitrobenzene, tailored for researchers, scientists, and professionals in drug development. The document summarizes physicochemical properties, inferred toxicological hazards, and recommended experimental protocols for a thorough safety assessment.

Physicochemical and General Information

This compound is a specialty chemical, likely utilized as an intermediate in organic synthesis.[1][2][3][4] Its chemical structure combines a fluorinated nitroaromatic core with two methoxy groups, suggesting its utility in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.

Table 1: Physicochemical Properties of this compound

| Property | Value/Information | Source/Comment |

| CAS Number | 155020-44-3 | [1][3] |

| Molecular Formula | C₈H₈FNO₄ | [1][3] |

| Molecular Weight | 201.15 g/mol | [1][3] |

| Appearance | Expected to be a solid. | |

| Solubility in Water | Low (Expected for a nitroaromatic compound). | |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, dichloromethane). | |

| Vapor Pressure | Low (Characteristic of solid aromatic compounds). | |

| Stability | Stable under normal conditions; may react with strong oxidizing or reducing agents. | |

| Storage | Store in a cool, dry, well-ventilated area away from heat and open flames. Keep container tightly sealed. |

Toxicological Profile (Inferred)

No specific toxicological studies for this compound have been identified. The following assessment is based on the known hazards of nitroaromatic compounds. The nitro group is a well-established structural alert for toxicity, often exerting its effects after metabolic activation.[5][6][7]

General Hazards of Nitroaromatic Compounds:

-

Mutagenicity and Genotoxicity: Many nitroaromatic compounds are mutagenic, primarily through the reduction of the nitro group to a reactive nitroso intermediate, which can form adducts with DNA.[6]

-

Cytotoxicity: The metabolic activation of the nitro group can lead to the production of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[8]

-

Organ-Specific Toxicity: Depending on the specific structure, nitroaromatics can target various organs.

Predicted GHS Classification (Based on Class Properties): Due to the lack of specific data, a definitive GHS classification cannot be provided. However, based on the general properties of nitroaromatic compounds, it is prudent to handle this compound as a substance with the potential for:

-

Acute Toxicity (Oral, Dermal, Inhalation)

-

Skin Irritation/Sensitization

-

Eye Irritation

-

Specific Target Organ Toxicity

-

Carcinogenicity/Mutagenicity

-

Hazardous to the Aquatic Environment

Proposed Experimental Protocols for Safety Assessment

To ascertain a comprehensive safety profile for this compound, a suite of toxicological assays is necessary. Detailed protocols for key initial assessments are provided below.

Proposed Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of the related isomer, 1-fluoro-2,5-dimethoxy-4-nitrobenzene.[9] The proposed synthesis involves the nitration of 2-fluoro-1,3-dimethoxybenzene.

Reaction Scheme: Starting Material: 2-Fluoro-1,3-dimethoxybenzene Reagent: Nitric Acid (HNO₃) Product: this compound

Experimental Procedure (Proposed):

-

In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, cool a solution of concentrated nitric acid to 0 °C using an ice bath.

-

Slowly add 2-fluoro-1,3-dimethoxybenzene to the stirred nitric acid solution, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for a specified time (e.g., 10-30 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[10][11][12][13][14]

Principle: Histidine-auxotrophic strains of Salmonella typhimurium are exposed to the test compound. Mutagens will cause a reversion to the wild-type phenotype, allowing the bacteria to grow on a histidine-deficient medium. The assay should be conducted with and without a metabolic activation system (S9 fraction) to detect pro-mutagens.

Experimental Procedure (Abbreviated):

-

Strain Preparation: Grow cultures of appropriate S. typhimurium strains (e.g., TA98, TA100) overnight.

-

Plate Preparation: Prepare minimal glucose agar plates.

-

Exposure: In a series of test tubes, combine the bacterial culture, the test compound at various concentrations, and either a buffer or the S9 metabolic activation mix.

-

Plating: Add the mixture to molten top agar and pour it onto the minimal glucose agar plates.

-

Incubation: Incubate the plates at 37 °C for 48-72 hours.

-

Analysis: Count the number of revertant colonies on each plate and compare it to the negative control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.

Cell Viability Assay for Cytotoxicity

Cell viability assays are used to determine the concentration of a compound that is toxic to cells. The MTT or MTS assay is a common colorimetric method.[15][16][17]

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Procedure (MTT Assay):

-

Cell Seeding: Seed a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow the cells to adhere overnight.

-

Compound Exposure: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ (half-maximal inhibitory concentration).

Visualization of Inferred Toxicological Mechanism

The toxicity of many nitroaromatic compounds is linked to their metabolic activation. The following diagram illustrates a general pathway for this process.

This guide underscores the necessity for comprehensive experimental evaluation of this compound to establish a reliable safety profile. The provided information and protocols serve as a foundational resource for researchers and professionals to handle and assess this compound responsibly.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 155020-44-3 [m.chemicalbook.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound, CasNo.155020-44-3 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. svedbergopen.com [svedbergopen.com]

- 9. mdpi.com [mdpi.com]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. ANDC DU/Biology Protocols/Ame's Test - WikiEducator [wikieducator.org]

- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. microbiologyinfo.com [microbiologyinfo.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. scispace.com [scispace.com]

An In-Depth Technical Guide to the Toxicological Profile of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The toxicological data for 2-Fluoro-1,3-dimethoxy-4-nitrobenzene is not extensively available in published literature. The information presented herein is a collation of data from structurally similar compounds and general knowledge of nitroaromatic compound toxicology. All laboratory work should be conducted under the supervision of qualified professionals with appropriate safety measures in place.

Introduction

This compound is an aromatic organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[] Its structure, featuring a nitro group, a fluorine atom, and two methoxy groups, suggests a potential for biological activity and associated toxicity. This guide provides a comprehensive overview of the anticipated toxicological profile of this compound, based on data from analogous compounds, to inform risk assessment and guide safe handling and development practices.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 155020-44-3 | [2][3] |

| Molecular Formula | C₈H₈FNO₄ | [2][3] |

| Molecular Weight | 201.15 g/mol | [2][3] |

| Appearance | Solid | |

| Purity | 95% | [2] |

Toxicological Data Summary (Based on Structurally Similar Compounds)

Due to the limited availability of specific toxicological data for this compound, this section summarizes quantitative data from structurally related nitroaromatic compounds. This information can be used for preliminary hazard assessment and to guide the design of future toxicological studies.

Table 2: Acute Toxicity Data for Structurally Similar Compounds

| Compound | Test System | Route of Administration | Endpoint | Result | Source |

| 1,4-Dimethoxy-2-nitrobenzene | Rat (male/female) | Oral | LD50 | 2220 mg/kg bw | [4] |

| 1-Fluoro-4-nitrobenzene | Rat | Oral | LDLO | 250 mg/kg | [5] |

| 1-Fluoro-4-nitrobenzene | Rat | Inhalation (4 h) | LC50 | 2600 mg/m³ | [5] |

| 1-Fluoro-2-nitrobenzene | Not specified | Dermal | - | Fatal in contact with skin | [6] |

| 1-Fluoro-2-nitrobenzene | Not specified | Oral | - | Toxic if swallowed | [6] |

| 2,4-Difluoronitrobenzene | Not specified | Oral | - | Toxic if swallowed | [7] |

| 1,2-Dimethyl-4-nitrobenzene | Rat | Oral | LD50 | 2636 mg/kg b.w. | [8] |

| 1,2-Dimethyl-4-nitrobenzene | Rabbit | Dermal | LD50 | > 5695 mg/kg b.w. | [8] |

Table 3: Other Toxicological Endpoints for Structurally Similar Compounds

| Compound | Test | Result | Source |

| 2-Fluoro-4-methoxy-1-nitrobenzene | Skin Irritation | Causes skin irritation | |

| 2-Fluoro-4-methoxy-1-nitrobenzene | Eye Irritation | Causes serious eye irritation | |

| 1-Fluoro-4-nitrobenzene | Skin Corrosion/Irritation | Category 2 | [9][10] |

| 1-Fluoro-4-nitrobenzene | Serious Eye Damage/Eye Irritation | Category 2 | [9][10] |

| 1-Fluoro-4-nitrobenzene | Carcinogenicity | Suspected of causing cancer (Category 2) | [9][10] |

| 1-Fluoro-4-nitrobenzene | Specific target organ toxicity (single exposure) | May cause respiratory irritation (Category 3) | [9][10] |

| 1-Fluoro-4-nitrobenzene | Specific target organ toxicity (repeated exposure) | May cause damage to organs through prolonged or repeated exposure (Category 2) | [9][10] |

| 1-Fluoro-2-nitrobenzene | Specific target organ toxicity (repeated exposure) | May cause damage to organs through prolonged or repeated exposure | [6] |

| 2,4-Difluoronitrobenzene | Skin Irritation | Causes skin irritation | [7] |

| 2,4-Difluoronitrobenzene | Eye Irritation | Causes serious eye irritation | [7] |

| 2,4-Difluoronitrobenzene | Specific target organ toxicity (single exposure) | May cause respiratory irritation | [7] |

| 1,4-Dimethoxy-2-nitrobenzene | Aquatic Toxicity (Fish, Danio rerio) | LC50 (96 h) = 40.8 mg/L | [4] |

| 1,4-Dimethoxy-2-nitrobenzene | Aquatic Toxicity (Microorganisms) | EC50 (3 h) > 1000 mg/L | [4] |

Experimental Protocols

Detailed experimental protocols for key toxicological assays are crucial for the reproducibility and validation of safety data. The following sections outline standardized methodologies based on OECD Guidelines for the Testing of Chemicals.[11][12]

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.[5][13]

-

Test System: Typically, young adult female rats of a standard laboratory strain are used.

-

Dosing: The test substance is administered orally by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information.

-

Procedure: A group of three female animals is dosed at the selected starting dose. The outcome (survival or death) determines the next step. If mortality is observed, the test is repeated at a lower dose level. If no mortality occurs, a higher dose level is tested.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy of all animals is performed at the end of the study.

-

Data Analysis: The results are used to classify the substance into a GHS toxicity category based on the observed mortality at specific dose levels.

In Vitro Genotoxicity Assays

A battery of in vitro tests is typically used to assess the genotoxic potential of a substance.[14][15][16][17][18]

This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations to detect point mutations (base substitutions and frameshifts) induced by the test substance.[16]

-

Test System: Histidine-requiring strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of E. coli (e.g., WP2 uvrA).

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

-

Procedure: The bacterial strains are exposed to various concentrations of the test substance, both with and without S9 mix. The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.

-

Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background level.

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[16]

-

Test System: Established mammalian cell lines (e.g., Chinese hamster ovary (CHO), Chinese hamster lung (V79), human peripheral blood lymphocytes).

-

Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.

-

Procedure: Cell cultures are exposed to the test substance for a defined period. At a specified time after treatment, cells are harvested, and metaphase chromosomes are prepared and analyzed for structural aberrations (e.g., breaks, gaps, exchanges).

-

Data Analysis: The frequency of cells with chromosomal aberrations is compared between treated and control cultures. A statistically significant, concentration-dependent increase in aberrations indicates a positive result.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Nitroaromatic Compounds

The primary metabolic pathway for nitroaromatic compounds involves the reduction of the nitro group, which can be catalyzed by various enzymes, including cytochrome P450 reductases.[19][20][21][22][23][24][25][26] This reduction can lead to the formation of reactive intermediates that may be responsible for the observed toxicity.

Caption: Proposed metabolic pathway of this compound.

General Workflow for In Vitro Genotoxicity Testing

The following diagram illustrates a typical workflow for assessing the genotoxicity of a chemical compound using a battery of in vitro assays.

Caption: A general experimental workflow for in vitro genotoxicity assessment.

Conclusion and Recommendations

While specific toxicological data for this compound are scarce, the available information on structurally related nitroaromatic compounds suggests a potential for toxicity, including skin and eye irritation, and possible systemic effects upon prolonged exposure. The presence of the nitro group is a key structural alert for potential genotoxicity, which should be thoroughly investigated.

It is strongly recommended that a comprehensive toxicological evaluation of this compound be conducted, following established international guidelines such as those from the OECD. This should include, at a minimum, studies on acute toxicity, skin and eye irritation/corrosion, and a battery of in vitro genotoxicity assays. The results of these studies will be essential for a complete risk assessment and for ensuring the safe handling and use of this compound in research and development. The potential for metabolism to reactive intermediates underscores the importance of understanding its metabolic fate and the potential for target organ toxicity. The fluorinated nature of the compound also warrants consideration of potential metabolic pathways that could lead to the release of fluoride ions, which can have its own toxicological implications.[27][28][29][30]

References

- 2. chemuniverse.com [chemuniverse.com]

- 3. chemscene.com [chemscene.com]

- 4. 1,4-DIMETHOXY-2-NITROBENZENE - Safety Data Sheet [chemicalbook.com]

- 5. oecd.org [oecd.org]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. aarti-industries.com [aarti-industries.com]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. scitovation.com [scitovation.com]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Participation of cytochrome P-450 in the reduction of nitro compounds by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. scielo.br [scielo.br]

- 23. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. benchchem.com [benchchem.com]

Stability and Storage of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for the compound 2-Fluoro-1,3-dimethoxy-4-nitrobenzene. Due to the limited availability of specific experimental stability data for this molecule in public literature, this guide also presents generalized experimental protocols for stability assessment based on established methodologies for related nitroaromatic compounds.

Core Compound Properties and Stability Profile

This compound is a solid organic compound that is generally stable under normal laboratory conditions. However, as with many nitroaromatic compounds, its stability can be influenced by several external factors, including temperature, light, and the presence of strong oxidizing or reducing agents. The electron-withdrawing nature of the nitro group, combined with the inherent stability of the benzene ring, renders nitroaromatic compounds generally resistant to oxidative degradation.[1][2]

Summary of Physicochemical and Stability Data

| Property | Value/Information | Source |

| Chemical Formula | C₈H₈FNO₄ | |

| Molecular Weight | 201.15 g/mol | [3] |

| Appearance | Solid (typically light in color) | |

| CAS Number | 155020-44-3 | [3][4] |

| Solubility in Water | Low (expected for a nitro-containing aromatic compound) | |

| Solubility in Organic Solvents | Soluble in common organic solvents such as ethanol and dichloromethane. | |

| General Stability | Stable under normal conditions. | |

| Reactivity | May react with strong oxidizing or reducing agents. The nitro group is oxidizing in nature. |

Recommended Storage and Handling Conditions

To ensure the long-term integrity and stability of this compound, the following storage and handling conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | High temperatures can promote thermal decomposition of nitroaromatic compounds.[5][6] |

| Light | Avoid direct sunlight. | Exposure to UV and visible light can lead to photodegradation.[7][8] |

| Atmosphere | Store in a tightly sealed container in a well-ventilated area. | To prevent exposure to moisture and air, which could cause degradation or unwanted reactions. |

| Incompatibilities | Keep away from heat sources, open flames, and oxidizing agents. | To prevent potentially hazardous reactions. |

Experimental Protocols for Stability Assessment

General Protocol for Forced Degradation Studies

Objective: To assess the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water) at a known concentration.

-

Stress Conditions: Expose the sample solutions to the following conditions:

-

Acid Hydrolysis: Treat with 0.1 N to 1 N HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat with 0.1 N to 1 N NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of the sample to dry heat (e.g., 80°C) for a defined period.

-

Photodegradation: Expose a solution of the sample to a combination of UV and visible light in a photostability chamber for a defined period.

-

-

Sample Analysis: At specified time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify and quantify any degradation products. The extent of degradation is typically targeted to be in the range of 5-20% for the development of a stability-indicating method.

Visualizing Stability Factors and Experimental Workflows

Factors Influencing Stability

The following diagram illustrates the key environmental factors that can impact the stability of this compound.

Caption: Factors affecting the stability of this compound.

Experimental Workflow for Forced Degradation Studies

The diagram below outlines the general workflow for conducting forced degradation studies on this compound.

Caption: Workflow for forced degradation studies.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound | 155020-44-3 [m.chemicalbook.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 7. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Fluoro-1,3-dimethoxy-4-nitrobenzene: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene, a valuable building block in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system (CNS).[] This document details its chemical properties, commercial availability, and pricing, alongside representative experimental protocols for its synthesis and further functionalization.

Commercial Availability and Pricing

This compound (CAS No. 155020-44-3) is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically 95% or higher. Pricing varies depending on the supplier and the quantity ordered. Below is a summary of representative suppliers and their listed prices.

| Supplier | Product Code/CAS No. | Purity | Quantity | Price (USD) | Lead Time |

| ChemUniverse | P50002 | 95% | 1 g | $37.00 | 6 to 8 days |

| 5 g | $61.00 | 6 to 8 days | |||

| ChemicalBook (various) | 155020-44-3 | N/A | 10 g | ~$187.62 | N/A |

| 25 g | ~$451.00 | N/A | |||

| 100 g | ~$223.00 - $803.48 | N/A | |||

| 2A Biotech | 2A-0122360 | 96%+ | N/A | Register or Login | N/A |

| ChemScene | 155020-44-3 | N/A | N/A | N/A | N/A |

| BOC Sciences | 155020-44-3 | N/A | N/A | N/A | N/A |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Physicochemical Properties

| Property | Value |

| CAS Number | 155020-44-3[2] |

| Molecular Formula | C₈H₈FNO₄[2] |

| Molecular Weight | 201.15 g/mol [2] |

| Appearance | Typically a solid |

| Solubility | Expected to have low solubility in water and be soluble in common organic solvents like ethanol and dichloromethane. |

| Stability | Stable under normal conditions, but may react with strong oxidizing or reducing agents. |

Synthesis and Reactions

This compound is a versatile intermediate. Its reactivity is primarily centered around the nitro group and the fluorine atom, which is activated towards nucleophilic aromatic substitution.

Representative Synthesis of a Substituted Fluoro-dimethoxy-nitrobenzene

Objective: To synthesize 1-Fluoro-2,5-dimethoxy-4-nitrobenzene by the nitration of 2-fluoro-1,4-dimethoxybenzene.

Materials:

-

2-Fluoro-1,4-dimethoxybenzene

-

Nitric acid (64-66%)

-

Ice water

Procedure:

-

2-Fluoro-1,4-dimethoxybenzene (16.00 g, 0.10 mol) is slowly added to a stirred solution of nitric acid (143 mL) at 0 °C.[3]

-

The solution is stirred for 10 minutes at this temperature.[3]

-

The reaction mixture is then poured onto ice water (600 mL) and stirred for an additional 30 minutes.[3]

-

The resulting precipitate, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, is collected. The reported yield for this synthesis is 90%.[3]

Logical Workflow for Synthesis

Key Reactions of this compound

The primary utility of this compound in drug discovery lies in its ability to undergo further chemical transformations. The two most significant reactions are nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon and the reduction of the nitro group.

The fluorine atom is activated towards displacement by nucleophiles due to the electron-withdrawing effect of the nitro group. This allows for the introduction of a wide range of functionalities.

General Protocol for SNAr with an Amine:

This protocol is a general representation based on reactions with similar activated fluoro-nitroaromatic compounds.

Materials:

-

This compound

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

Base (e.g., K₂CO₃ or Et₃N, 2.0 equivalents)

-

Aprotic polar solvent (e.g., DMF or DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in DMF or DMSO.

-

Add the amine nucleophile, followed by the base.

-

Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow for SNAr

The nitro group can be readily reduced to an amine, which is a key functional group for further derivatization, such as amide bond formation.

General Protocol for Catalytic Hydrogenation:

This is a representative protocol based on established methods for the reduction of nitroaromatics.

Materials:

-

This compound derivative

-

Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

-

Catalyst (e.g., 10% Palladium on Carbon, 5-10 mol%)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the nitroaromatic compound in a suitable solvent.

-

Carefully add the Pd/C catalyst.

-

Place the reaction vessel under an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenation apparatus).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the combined filtrates under reduced pressure to yield the aniline derivative.

Experimental Workflow for Nitro Group Reduction

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of compounds targeting the central nervous system.[] While specific signaling pathways for drugs derived from this exact intermediate are not publicly disclosed in the reviewed literature, the general class of fluorinated and methoxylated nitroaromatics are precursors to a wide range of biologically active molecules. The functional groups present on this scaffold allow for the strategic construction of complex molecules designed to interact with specific biological targets within the CNS. The development of novel therapeutics often involves the synthesis of a library of related compounds, and intermediates like this compound are essential for creating this molecular diversity.

Conclusion

This compound is a commercially available and versatile chemical intermediate with significant applications in medicinal chemistry, particularly for the synthesis of novel compounds with potential therapeutic effects on the central nervous system. Its reactivity, centered on nucleophilic aromatic substitution and nitro group reduction, allows for a wide range of chemical modifications, making it a valuable tool for drug discovery and development professionals. The representative experimental protocols and workflows provided in this guide offer a foundation for the practical application of this compound in a research setting.

References

An In-depth Technical Guide on the Synthesis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene from 1,3-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for the preparation of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene, a valuable intermediate in medicinal chemistry and materials science, starting from 1,3-dimethoxybenzene. The synthesis involves a two-step process: electrophilic fluorination followed by regioselective nitration. This document provides detailed experimental protocols, a summary of quantitative data, and visualizations to facilitate a comprehensive understanding of the synthesis.

Synthesis Pathway Overview

The synthesis of this compound from 1,3-dimethoxybenzene is proposed to proceed through two sequential electrophilic aromatic substitution reactions. The initial step involves the direct fluorination of the electron-rich aromatic ring of 1,3-dimethoxybenzene to introduce a fluorine atom, yielding 2-Fluoro-1,3-dimethoxybenzene. The subsequent step is the nitration of this intermediate, where the directing effects of the methoxy and fluoro substituents guide the nitro group to the 4-position.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis pathway.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Electrophilic Fluorination | 1,3-dimethoxybenzene | 2-Fluoro-1,3-dimethoxybenzene | Selectfluor® | Acetonitrile | Room Temperature | 12-24 | Not specified in literature |

| 2 | Nitration | 2-Fluoro-1,3-dimethoxybenzene | This compound | Nitric Acid (65%) | Acetic Acid | 0 | 0.17 | ~90 (analogous reaction) |

Experimental Protocols

Step 1: Electrophilic Fluorination of 1,3-dimethoxybenzene

Materials:

-

1,3-dimethoxybenzene

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous acetonitrile.

-

To the stirred solution, add Selectfluor® (1.1 equivalents) portion-wise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford 2-Fluoro-1,3-dimethoxybenzene.

Step 2: Nitration of 2-Fluoro-1,3-dimethoxybenzene

Objective: To synthesize this compound by nitration of 2-Fluoro-1,3-dimethoxybenzene. This protocol is adapted from a reported procedure for the nitration of the isomeric 2-fluoro-1,4-dimethoxybenzene, which proceeds with high yield[1].

Materials:

-

2-Fluoro-1,3-dimethoxybenzene

-

Nitric acid (65% w/v in water)

-

Ice

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add 2-Fluoro-1,3-dimethoxybenzene (1.0 equivalent).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add a stirred solution of nitric acid (65%) to the cooled starting material.

-

Stir the resulting solution vigorously at 0 °C for approximately 10 minutes.

-

Pour the reaction mixture onto a beaker of crushed ice and continue stirring for an additional 30 minutes to allow for the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Mandatory Visualization

Caption: Synthesis pathway of this compound.

Caption: General experimental workflow for the synthesis.

References

Electrophilic Nitration of 2-Fluoro-1,3-dimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic nitration of 2-fluoro-1,3-dimethoxybenzene. It covers the theoretical background, predicted regioselectivity, a detailed experimental protocol, and relevant data presented for easy comparison. The information herein is intended to support research and development in synthetic organic chemistry and drug discovery.

Introduction

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The nitration of substituted benzenes, in particular, is a critical transformation for the synthesis of a wide array of valuable intermediates in the pharmaceutical, agrochemical, and material science industries. 2-Fluoro-1,3-dimethoxybenzene is a polysubstituted aromatic compound with a unique substitution pattern that presents an interesting case for studying regioselectivity in electrophilic nitration. The interplay of the directing effects of the strongly activating methoxy groups and the deactivating but ortho-, para-directing fluorine atom governs the outcome of the reaction.

Reaction Mechanism and Regioselectivity

The electrophilic nitration of benzene and its derivatives proceeds via a well-established mechanism.[1][2][3][4][5] The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[4][6]

Generation of the Electrophile:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as the sigma complex or arenium ion. Subsequent deprotonation of the arenium ion by a weak base (such as HSO₄⁻ or H₂O) restores the aromaticity of the ring, yielding the nitroaromatic product.[2][5]

In the case of 2-fluoro-1,3-dimethoxybenzene, the directing effects of the substituents determine the position of nitration. The two methoxy groups (-OCH₃) are strong activating, ortho-, para-directing groups, while the fluorine (-F) atom is a deactivating, ortho-, para-directing group. The positions on the benzene ring are numbered as follows:

-

C1: -OCH₃

-

C2: -F

-

C3: -OCH₃

-

C4: -H

-

C5: -H

-

C6: -H

The directing effects of the substituents are as follows:

-

1-OCH₃ group: directs to positions 2, 4, and 6.

-

3-OCH₃ group: directs to positions 2, 4, and 6.

-

2-F group: directs to positions 1, 3, and 4.

Considering the steric hindrance at positions adjacent to multiple substituents and the powerful activating effect of the methoxy groups, the most likely position for electrophilic attack by the nitronium ion is C4 . This position is para to one methoxy group and ortho to the other, and also para to the fluorine atom, making it the most electronically enriched and sterically accessible position. Therefore, the expected major product is 1-fluoro-2,4-dimethoxy-5-nitrobenzene .

Experimental Protocol

Materials:

-

2-fluoro-1,3-dimethoxybenzene

-

Concentrated nitric acid (65-70%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2-fluoro-1,3-dimethoxybenzene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-fluoro-1,3-dimethoxybenzene in sulfuric acid over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

-

If the product is an oil, extract the aqueous mixture with a suitable organic solvent such as dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 1-fluoro-2,4-dimethoxy-5-nitrobenzene.

Quantitative Data

The following table summarizes the expected product and hypothetical yield based on the nitration of a similar compound.[7]

| Starting Material | Major Product | Nitrating Agent | Solvent | Temperature | Reaction Time | Yield (%) |

| 2-fluoro-1,3-dimethoxybenzene | 1-fluoro-2,4-dimethoxy-5-nitrobenzene | Conc. HNO₃ / Conc. H₂SO₄ | Sulfuric Acid | 0-10 °C | 1-2 hours | ~90 |

Visualizations

Reaction Mechanism

References

- 1. alevelh2chemistry.com [alevelh2chemistry.com]

- 2. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]

- 3. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key synthetic pathways for 2-Fluoro-1,3-dimethoxy-4-nitrobenzene, a crucial intermediate in the development of novel pharmaceuticals. This document details the core synthetic routes, identifies key intermediates, and provides detailed experimental protocols with corresponding quantitative data.

Introduction

This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic compounds with potential therapeutic applications. The strategic placement of the fluoro, dimethoxy, and nitro groups on the benzene ring offers multiple reaction sites for further chemical modifications, making it a versatile precursor for drug discovery and development. This guide focuses on the most prevalent and practical synthetic routes to this important intermediate, providing the necessary technical details for its laboratory-scale preparation.

Primary Synthetic Pathway: Electrophilic Fluorination of 1,3-Dimethoxybenzene followed by Nitration

The most direct and widely recognized synthesis of this compound commences with the readily available starting material, 1,3-dimethoxybenzene. The synthesis proceeds in two key steps: electrophilic fluorination to introduce the fluorine atom at the 2-position, followed by regioselective nitration at the 4-position.

Step 1: Electrophilic Fluorination of 1,3-Dimethoxybenzene

The introduction of a fluorine atom onto the electron-rich 1,3-dimethoxybenzene ring is achieved through electrophilic fluorination. Modern fluorinating agents, such as N-fluorodibenzenesulfonimide (NFSI) or 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™), are commonly employed for this transformation due to their relative safety and high efficiency. The methoxy groups at positions 1 and 3 direct the electrophilic fluorine to the ortho and para positions. Due to steric hindrance and the activating nature of the methoxy groups, the 2-position is the major site of fluorination.

Key Intermediate: 2-Fluoro-1,3-dimethoxybenzene

dot

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates using 2-Fluoro-1,3-dimethoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-1,3-dimethoxy-4-nitrobenzene is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring an activated fluorine atom ortho to a nitro group and flanked by two methoxy groups, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is pivotal for the construction of complex molecular architectures found in a range of therapeutic agents, including those targeting the central nervous system and protein kinases.[]

The electron-withdrawing nature of the nitro group, combined with the steric and electronic effects of the methoxy groups, facilitates the displacement of the fluorine atom by a variety of nucleophiles, such as amines and phenols. This allows for the strategic introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of a key pharmaceutical intermediate.

Synthesis of this compound

The preparation of this compound is typically achieved through the nitration of the corresponding 2-fluoro-1,3-dimethoxybenzene. The methoxy groups direct the nitration to the C4 position.

Experimental Protocol: Nitration of 2-Fluoro-1,3-dimethoxybenzene

A reliable method for the synthesis of a structurally analogous compound, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, involves the nitration of 2-fluoro-1,4-dimethoxybenzene. This protocol can be adapted for the synthesis of this compound.

Materials:

-

2-Fluoro-1,3-dimethoxybenzene

-

Nitric Acid (65-70%)

-

Ice

Procedure:

-

Cool a stirred solution of nitric acid to 0 °C in an ice bath.

-

Slowly add 2-fluoro-1,3-dimethoxybenzene to the cooled nitric acid, maintaining the temperature at 0 °C.

-

Stir the reaction mixture for 10-15 minutes at 0 °C.

-

Pour the reaction mixture onto ice water and stir for an additional 30 minutes.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Expected Yield: Based on analogous reactions, a high yield is anticipated. For instance, the nitration of 2-fluoro-1,4-dimethoxybenzene yields 1-fluoro-2,5-dimethoxy-4-nitrobenzene in 90% yield.

Application in the Synthesis of a Substituted Aniline Intermediate

The primary application of this compound in pharmaceutical synthesis is its participation in SNAr reactions. The following protocol details a general procedure for the reaction with an aniline derivative to form a substituted N-phenylaniline, a common scaffold in kinase inhibitors.

Experimental Protocol: Nucleophilic Aromatic Substitution with 4-Aminophenol

This protocol describes the synthesis of N-(2,6-dimethoxy-4-nitrophenyl)-4-hydroxyaniline, a potential intermediate for more complex pharmaceutical agents.

Materials:

-

This compound

-

4-Aminophenol

-

Potassium Carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add 4-aminophenol (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-(2,6-dimethoxy-4-nitrophenyl)-4-hydroxyaniline.

Subsequent Reduction to a Diamine Intermediate

The nitro group of the synthesized intermediate can be readily reduced to an amine, providing a versatile diamine for further elaboration, such as the formation of benzimidazoles or other heterocyclic systems common in pharmaceuticals.

Materials:

-

N-(2,6-dimethoxy-4-nitrophenyl)-4-hydroxyaniline

-

Iron powder (Fe) or Tin(II) chloride (SnCl2)

-

Ammonium chloride (NH4Cl) or Hydrochloric acid (HCl)

-

Ethanol or Ethyl acetate

-

Water

-

Sodium bicarbonate (NaHCO3)

Procedure:

-

To a solution of N-(2,6-dimethoxy-4-nitrophenyl)-4-hydroxyaniline in ethanol and water, add iron powder and ammonium chloride.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired diamine intermediate.

Data Presentation

Table 1: Summary of Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C8H8FNO4 | 201.15 | Solid |

Table 2: Summary of Reaction Conditions and Yields (Representative)

| Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Nitration | 2-Fluoro-1,3-dimethoxybenzene | HNO3 | - | 0 | 0.25 | This compound | ~90 (expected) |

| SNAr | This compound | 4-Aminophenol, K2CO3 | DMF | 80-100 | 12-24 | N-(2,6-dimethoxy-4-nitrophenyl)-4-hydroxyaniline | 80-95 (typical) |

| Reduction | N-(2,6-dimethoxy-4-nitrophenyl)-4-hydroxyaniline | Fe, NH4Cl | Ethanol/Water | Reflux | 2-4 | N1-(4-hydroxyphenyl)-2,6-dimethoxybenzene-1,4-diamine | >90 (typical) |

Visualizations

Synthetic Pathway of this compound

Caption: Synthesis of the key intermediate.

General SNAr Reaction and Subsequent Reduction

Caption: Key transformations for pharmaceutical intermediates.

Experimental Workflow for SNAr and Reduction

References

Application Notes and Protocols for the Use of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene as a key intermediate in the synthesis of novel agrochemicals, particularly fungicides. While direct synthesis of a commercialized agrochemical from this specific starting material is not widely documented in publicly available literature, its chemical structure lends itself to the synthesis of potent fungal respiratory inhibitors. This document outlines a proposed synthetic route to a strobilurin-type fungicide, provides detailed experimental protocols, and summarizes relevant quantitative data for the key chemical transformation.

Overview and Potential Applications

This compound is a highly functionalized aromatic compound. The presence of an activated fluorine atom ortho to a nitro group makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is central to its utility in building complex molecular architectures. The dimethoxy substituents can influence the electronic properties and conformation of the final molecule, potentially enhancing its biological activity and metabolic stability.

The primary proposed application of this intermediate is in the synthesis of fungicides, particularly those that act as mitochondrial respiration inhibitors. The 2,6-dimethoxyphenyl moiety is a feature of some natural and synthetic fungicides, and this compound provides a valuable building block for introducing this scaffold.

Proposed Synthesis of a Strobilurin Analogue

A plausible application of this compound is in the synthesis of a novel strobilurin analogue. Strobilurins are a major class of fungicides that inhibit fungal respiration by binding to the Qo site of the cytochrome bc1 complex. The synthesis proposed here involves a key SNAr reaction followed by reduction of the nitro group and subsequent amide coupling.

Synthetic Scheme

Caption: Proposed synthetic workflow for a strobilurin analogue.

Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reaction: this compound + Methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate → Intermediate A

-

Materials:

-

This compound (1.0 eq)

-

Methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a stirred solution of this compound in anhydrous DMF, add potassium carbonate.

-

Add a solution of Methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate in anhydrous DMF dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC.